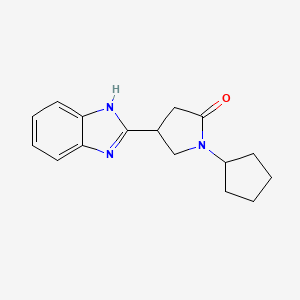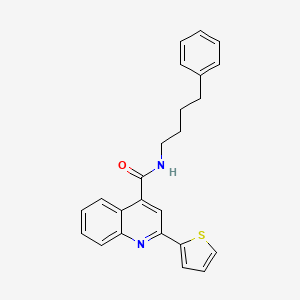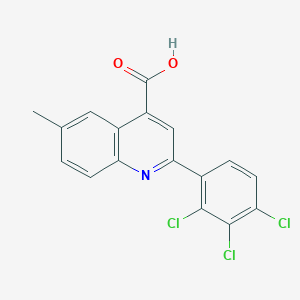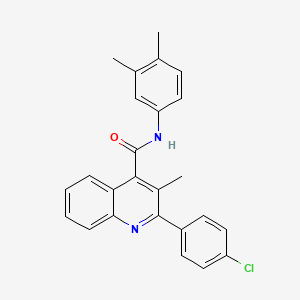![molecular formula C18H18N4O4S B10979521 4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10979521.png)
4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .
Analyse Des Réactions Chimiques
Types of Reactions
4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research explores its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-cyano-N,N-diethyl-3-methyl-5-[(2-methylbenzoyl)amino]-2-thiophenecarboxamide
- 4-cyano-N,N-diethyl-3-methyl-5-[(3-iodobenzoyl)amino]-2-thiophenecarboxamide
- 4-cyano-N,N-diethyl-3-methyl-5-[(2-phenylcyclopropanecarbonyl)amino]thiophene-2-carboxamide
Uniqueness
What sets 4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C18H18N4O4S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
4-cyano-N,N-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H18N4O4S/c1-4-21(5-2)18(24)15-11(3)14(10-19)17(27-15)20-16(23)12-6-8-13(9-7-12)22(25)26/h6-9H,4-5H2,1-3H3,(H,20,23) |
Clé InChI |
XNIZYUPEFDTKJU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10979443.png)
![N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10979450.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B10979453.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B10979455.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10979457.png)


![ethyl 2-[({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10979476.png)


![N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide](/img/structure/B10979484.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979486.png)
![5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B10979487.png)
